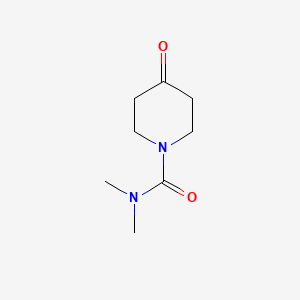

N,N-dimethyl-4-oxopiperidine-1-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N,N-dimethyl-4-oxopiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-9(2)8(12)10-5-3-7(11)4-6-10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUQDWOQZMASJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40800783 | |

| Record name | N,N-Dimethyl-4-oxopiperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40800783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648895-43-6 | |

| Record name | N,N-Dimethyl-4-oxopiperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40800783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Chemical Properties of N,N-dimethyl-4-oxopiperidine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-4-oxopiperidine-1-carboxamide is a heterocyclic organic compound featuring a piperidine ring functionalized with both a ketone and a tertiary carboxamide. The piperidine scaffold is a highly privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a valuable component in drug design. The incorporation of a carboxamide group, another common pharmacophoric element, and a reactive ketone handle makes N,N-dimethyl-4-oxopiperidine-1-carboxamide a versatile building block for the synthesis of diverse chemical libraries aimed at drug discovery.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization to support its application in research and development.

Chemical Structure and Physicochemical Properties

The structural features of N,N-dimethyl-4-oxopiperidine-1-carboxamide—a piperidine-4-one core with an N,N-dimethylcarboxamide group on the ring nitrogen—dictate its chemical behavior and potential applications.

Caption: Chemical structure of N,N-dimethyl-4-oxopiperidine-1-carboxamide.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 648895-43-6 | [4][5] |

| Molecular Formula | C₈H₁₄N₂O₂ | [4] |

| Molecular Weight | 170.21 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) | General knowledge |

Spectroscopic Characterization

Structural confirmation and purity assessment of N,N-dimethyl-4-oxopiperidine-1-carboxamide rely on a combination of spectroscopic methods. The expected spectral data are as follows:

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons and the N-methyl groups. The two methyl groups on the carboxamide will appear as a singlet around δ 2.9-3.1 ppm. The piperidine protons adjacent to the amide nitrogen (positions 2 and 6) would likely appear as a triplet around δ 3.6-3.8 ppm, while the protons adjacent to the ketone (positions 3 and 5) would be shifted downfield to approximately δ 2.5-2.7 ppm, also as a triplet.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will be characterized by two carbonyl signals. The ketone carbonyl (C4) is expected in the most downfield region, typically δ 205-210 ppm. The amide carbonyl carbon will appear further upfield, around δ 165-170 ppm. The piperidine ring carbons would be observed in the δ 40-55 ppm range, and the N-methyl carbons would be around δ 36-38 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Two strong carbonyl (C=O) stretching bands are anticipated. The ketone C=O stretch will appear around 1715-1725 cm⁻¹, while the amide C=O stretch (Amide I band) will be observed at a lower wavenumber, typically 1640-1660 cm⁻¹, due to resonance delocalization.[6]

-

Mass Spectrometry (MS) : Under electrospray ionization (ESI), the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 171.11.[7] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation in MS/MS experiments would likely involve characteristic losses from the piperidine ring, such as the loss of CO or ethylene, and cleavage adjacent to the nitrogen atoms.[7][8]

Synthesis and Reactivity

General Synthesis

N,N-dimethyl-4-oxopiperidine-1-carboxamide can be synthesized through the reaction of a suitable 4-piperidone precursor with N,N-dimethylcarbamoyl chloride. A common starting material is 4-piperidone hydrochloride monohydrate. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the HCl generated and deprotonate the piperidine nitrogen for the nucleophilic attack on the carbamoyl chloride.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

-

Reaction Setup : To a round-bottom flask charged with 4-piperidone monohydrate hydrochloride (1.0 eq.) is added anhydrous dichloromethane (DCM, ~0.2 M). The suspension is cooled to 0 °C in an ice bath.

-

Base Addition : Triethylamine (2.2 eq.) is added dropwise to the stirred suspension. The mixture is stirred for 15-20 minutes at 0 °C.

-

Acylation : A solution of N,N-dimethylcarbamoyl chloride (1.1 eq.) in anhydrous DCM is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction : The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Upon completion, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM (2x). The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Purification : The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N,N-dimethyl-4-oxopiperidine-1-carboxamide.

Reactivity Profile

The reactivity of the molecule is governed by its two primary functional groups:

-

The Ketone : The carbonyl group at the C4 position is a key site for synthetic elaboration. It can undergo:

-

Nucleophilic Addition : Reaction with Grignard or organolithium reagents to form tertiary alcohols.

-

Reduction : Can be selectively reduced to the corresponding alcohol (4-hydroxypiperidine derivative) using reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination : Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce a substituent at the 4-position, a common strategy in drug discovery.[9]

-

Wittig Reaction : Conversion of the ketone to an alkene.

-

-

The Carboxamide : The N,N-dimethylcarboxamide is a relatively stable functional group. The nitrogen lone pair is delocalized into the carbonyl, making the nitrogen non-basic and the amide bond resistant to cleavage. It can be hydrolyzed back to the secondary amine under harsh acidic or basic conditions, but it is generally stable to many synthetic transformations.

Applications in Medicinal Chemistry and Drug Development

The piperidine-4-carboxamide scaffold is a valuable starting point for the development of novel therapeutics.[1] Its components contribute favorably to drug-like properties and allow for diverse derivatization.

-

Privileged Scaffold : The piperidine ring is a cornerstone of medicinal chemistry, known for improving the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of drug candidates.[10] It can modulate lipophilicity and aqueous solubility.

-

Vectorial Diversification : The ketone at C4 serves as a versatile chemical handle. A library of diverse compounds can be rapidly generated through reactions like reductive amination, allowing for the exploration of the chemical space around the core scaffold. This is a powerful strategy for structure-activity relationship (SAR) studies.

-

Bioactive Derivatives : Piperidine-4-carboxamide derivatives have been investigated for a range of biological targets, including CCR5 inhibitors for anti-HIV agents and inhibitors of various enzymes.[3][11] For instance, modifying the piperidine core is a key strategy in developing novel analgesics and inhibitors for cancer-related targets.[10]

Caption: Role as a scaffold for generating a chemical library.

Safety and Handling

While specific toxicological data for N,N-dimethyl-4-oxopiperidine-1-carboxamide is not extensively published, general precautions for handling piperidine derivatives and organic chemicals should be followed.

-

Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids/bases.[12]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

N,N-dimethyl-4-oxopiperidine-1-carboxamide is a valuable and versatile building block for chemical synthesis and drug discovery. Its chemical architecture, combining the privileged piperidine scaffold with a stable carboxamide and a reactive ketone, provides an excellent platform for creating diverse molecular structures. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as detailed in this guide, is essential for researchers aiming to leverage this compound in the development of novel chemical entities with therapeutic potential.

References

-

Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. [Link]

-

Di Micco, S., et al. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Penghui Trading. (2025). Exploring the Chemical Properties and Applications of Piperidine-4-carboxamide. [Link]

-

Zhan, P., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Lioe, H. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]

-

Rauf, A., et al. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. International Journal of Research in Pharmacy and Chemistry. [Link]

-

HB-4181. (n.d.). [648895-43-6], MFCD13179162, N,N-Dimethyl-4-oxopiperidine-1-carboxamide. [Link]

-

EPA. (2025). Ethyl 3-methyl-4-oxopiperidine-1-carboxylate Properties. CompTox Chemicals Dashboard. [Link]

-

Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. [Link]

-

Hammarström, L. G. J., et al. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

-

SpectraBase. (n.d.). N-Methyl-4-piperidone - Optional[Vapor Phase IR] - Spectrum. [Link]

-

UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]

-

Roy, M., et al. (2023). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. ACS Omega. [Link]

-

ChemRxiv. (n.d.). Diarylidene-N-Methyl-4-Piperidone and Spirobibenzopyran Curcumin Analogues as Antioxidant and Anti-Inflammatory Pharmacophores. [Link]

- Google Patents. (2013). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.

-

ChemRxiv. (n.d.). Synthesis of carboxamide containing tranylcypromine analogues as LSD1 (KDM1A) inhibitors targeting acute myeloid leukemia. [Link]

- Google Patents. (n.d.).

-

Diorazio, L. J., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

SpectraBase. (n.d.). N-Methyl-4-piperidone - Optional[Near IR] - Spectrum. [Link]

-

American Elements. (n.d.). 4-Amino-N,N-dimethylpiperidine-1-carboxamide. [Link]

-

RSC Publishing. (n.d.). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

MDPI. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link]

- Google Patents. (n.d.).

-

United Nations. (2024). Economic and Social Council. [Link]

-

Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ijrpc.com [ijrpc.com]

- 3. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. [648895-43-6], MFCD13179162, N,N-Dimethyl-4-oxopiperidine-1-carboxamide [combi-blocks.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.com [fishersci.com]

Solubility profile of N,N-dimethyl-4-oxopiperidine-1-carboxamide in organic solvents

Technical Whitepaper: Solubility Profiling and Thermodynamic Characterization of N,N-Dimethyl-4-oxopiperidine-1-carboxamide

Executive Summary

N,N-Dimethyl-4-oxopiperidine-1-carboxamide (CAS: 648895-43-6) is a critical piperidine scaffold used in the synthesis of pharmaceutical intermediates, particularly for antagonists targeting G-protein coupled receptors (GPCRs) and other heterocyclic active pharmaceutical ingredients (APIs). Its unique structural features—a piperidine ring functionalized with a 4-ketone and a 1-dimethylurea moiety—create a distinct polarity profile that challenges standard solubility prediction models.

This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound. It synthesizes theoretical solubility parameters with rigorous experimental protocols, offering researchers a roadmap for solvent selection in process chemistry, crystallization, and formulation development.

Chemical Identity & Physicochemical Properties

| Property | Detail |

| IUPAC Name | N,N-Dimethyl-4-oxopiperidine-1-carboxamide |

| CAS Number | 648895-43-6 |

| Molecular Formula | C₈H₁₄N₂O₂ |

| Molecular Weight | 170.21 g/mol |

| Structural Features | 4-Piperidone core (Ketone); N,N-Dimethylurea (Polar/H-Bond Acceptor) |

| Predicted LogP | ~0.2 – 0.5 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors (2 Carbonyls, 1 Tertiary Amine) |

Structural Analysis & Solubility Prediction

The molecule exhibits a "push-pull" electronic character. The dimethylurea group at the N1 position is a strong hydrogen bond acceptor with significant dipole moment, while the C4 ketone adds further polarity. However, the piperidine ring and the methyl groups provide a hydrophobic scaffold.

-

Polar Aprotic Solvents (DMSO, DMF): High solubility is predicted due to strong dipole-dipole interactions.

-

Chlorinated Solvents (DCM, Chloroform): Excellent solubility expected; the dipole of the urea moiety interacts favorably with the polarizability of DCM.

-

Alcohols (MeOH, EtOH): Good solubility driven by hydrogen bonding between the solvent (donor) and the urea/ketone oxygens (acceptors).

-

Non-Polar Solvents (Hexane, Heptane): Poor solubility predicted due to the high polarity of the functional groups relative to the small hydrophobic surface area.

Experimental Solubility Determination Protocols

Precise solubility data is essential for yield optimization. The following self-validating protocols are designed to generate a robust solubility curve.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Standard for thermodynamic solubility determination.

-

Preparation: Add excess solid N,N-dimethyl-4-oxopiperidine-1-carboxamide to 5 mL of the target solvent in a crimp-sealed vial.

-

Equilibration: Agitate at the target temperature (

) for 24–48 hours using a thermostatic shaker.-

Checkpoint: Ensure solid is still present. If fully dissolved, add more solid until a suspension persists.

-

-

Sampling: Centrifuge the suspension at the same temperature

to separate the phases. -

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-heated to

to prevent precipitation). -

Quantification:

-

Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

-

HPLC-UV: Dilute the filtrate and analyze against a standard curve.

-

Detection: UV at 210–220 nm (Amide/Ketone absorption).

-

Mobile Phase: Acetonitrile:Water (gradient).

-

-

Protocol B: Dynamic Solubility (Laser Monitoring)

High-throughput screening for metastable zone width (MSZW).

-

Setup: Place a suspension of known concentration (

) in a temperature-controlled reactor with a turbidity probe or focused beam reflectance measurement (FBRM). -

Heating: Ramp temperature at 0.5 °C/min.

-

Clear Point: Record the temperature (

) where turbidity drops to baseline (solubility limit). -

Cooling: Ramp down at 0.5 °C/min.

-

Cloud Point: Record the temperature (

) where turbidity spikes (nucleation limit).

Solubility Profile & Solvent Screening Matrix

Based on the structural analogs (e.g., N-Boc-4-piperidone) and functional group analysis, the following solubility profile serves as the baseline for experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Interaction |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Strong dipole-dipole; Urea-Solvent interaction. |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Dipole-induced dipole; Excellent extraction solvent. |

| Alcohols | Methanol, Ethanol | High to Moderate | H-bonding (Solvent donor -> Solute acceptor). |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Dipole-dipole; Good for crystallization. |

| Ethers | THF, MTBE | Moderate to Low | Weak H-bonding; MTBE often used as anti-solvent. |

| Alkanes | Hexane, Heptane | Insoluble (<1 mg/mL) | Lack of polar interactions; Ideal anti-solvents. |

| Water | Water (pH 7) | Moderate | Soluble due to polarity, but lipophilic core limits high loading. |

Thermodynamic Modeling of Solubility

To extrapolate solubility data across temperatures, fit the experimental mole fraction solubility (

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[2]

- : Empirical constants derived from regression analysis.

Thermodynamic Parameters:

From the Van't Hoff plot (

Positive

Visualization of Solubility Workflow

The following diagram outlines the decision matrix for solvent selection and solubility determination.

Figure 1: Systematic workflow for determining the solubility profile and thermodynamic parameters.

Applications in Process Chemistry

-

Crystallization Strategy:

-

Solvent: Ethyl Acetate or Isopropyl Alcohol (IPA). These solvents likely show a strong temperature dependence (steep solubility curve), allowing for cooling crystallization.

-

Anti-Solvent: Heptane or MTBE. Adding these to a saturated solution in DCM or Acetone will force precipitation of the target compound.

-

-

Purification:

-

If the compound is an intermediate, it can be extracted from aqueous reaction mixtures using Dichloromethane (DCM) , where its solubility is maximized, leaving inorganic salts in the aqueous phase.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12149487, N,N-Dimethyl-4-oxopiperidine-1-carboxamide. Retrieved from [Link]

- Jouyban, A. (2008).Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. (Methodology Reference).

- Grant, D. J. W., & Higuchi, T. (1990).Solubility Behavior of Organic Compounds. Wiley-Interscience. (Thermodynamic Modeling Reference).

Sources

Metabolic Stability Predictions for Dimethyl-Carboxamide Piperidines

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

Executive Summary

The dimethyl-carboxamide piperidine scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in GPCR ligands, kinase inhibitors, and soluble epoxide hydrolase (sEH) inhibitors. While the piperidine ring provides essential basicity and conformational rigidity for target binding, and the dimethyl-carboxamide moiety offers hydrogen-bond accepting capabilities, this combination presents distinct metabolic liabilities.

This guide provides a technical framework for predicting, validating, and optimizing the metabolic stability of this specific scaffold. It moves beyond generic ADME advice to focus on the unique oxidative and hydrolytic vulnerabilities of the piperidine-amide axis.

Mechanistic Profiling: Structural Vulnerabilities

To predict stability, one must first map the "soft spots" where Cytochrome P450 (CYP) enzymes and hydrolases attack. For dimethyl-carboxamide piperidines, metabolism is rarely random; it follows specific electronic and steric rules.

The Piperidine Ring

The piperidine ring is highly susceptible to oxidative attack, primarily driven by CYP3A4 and CYP2D6.

-

N-Dealkylation: This is often the rate-limiting step. The lone pair on the piperidine nitrogen facilitates the abstraction of a hydrogen atom from the

-carbon, leading to an unstable carbinolamine intermediate that collapses to release the alkyl substituent. -

Ring Oxidation (

-Carbon Hydroxylation): If N-dealkylation is sterically hindered, oxidation occurs at the ring carbons -

N-Oxidation: Flavin-containing monooxygenases (FMOs) can directly oxidize the basic nitrogen to an N-oxide, though this is often reversible in vivo.

The Dimethyl-Carboxamide Moiety

While amides are generally stable, the dimethyl substitution pattern creates specific liabilities:

-

N-Demethylation: Similar to the piperidine ring, the methyl groups on the amide nitrogen are prime targets for CYP-mediated oxidative demethylation.[1] This proceeds via hydroxylation of the methyl group

hydroxymethyl intermediate -

Amide Hydrolysis: While less common than oxidation for this scaffold, amidases can cleave the amide bond, especially if the piperidine ring is substituted with electron-withdrawing groups that activate the carbonyl carbon.

Visualization of Metabolic Pathways

The following diagram illustrates the primary metabolic cascades for this scaffold.

Figure 1: Primary metabolic pathways for dimethyl-carboxamide piperidines, highlighting the divergence between oxidative N-dealkylation and amide modification.

Predictive Architecture (In Silico)

Before synthesis, computational tools should be deployed to rank designs based on their predicted metabolic liability.

Quantum Mechanical (QM) Modeling

Standard QSAR models often fail with specific scaffold nuances. QM-based estimation of Bond Dissociation Energy (BDE) is more reliable.

-

Protocol: Calculate the Hydrogen Atom Transfer (HAT) energy for all C-H bonds

to the nitrogen atoms. -

Threshold: C-H bonds with BDE < 85-90 kcal/mol are highly labile and likely "soft spots" for CYP abstraction.

-

Application: If the BDE of the piperidine

-CH is significantly lower than the dimethyl-amide methyl CH, expect ring metabolism to dominate.

Site of Metabolism (SOM) Prediction

Machine learning platforms like MetaSite or StarDrop are essential for visualizing the probability of metabolism.

-

Mechanism: These tools dock the molecule into consensus CYP heme cavities (specifically CYP3A4, 2D6, and 2C9) and calculate the accessibility of specific atoms to the activated iron-oxo species.

-

Output: A probability map. For this scaffold, look for "hot spots" on the piperidine ring carbons 2 and 6. If the dimethyl groups light up, N-demethylation is a risk.

Experimental Validation Protocols

Once compounds are synthesized, a two-tiered screening approach is required to validate predictions and calculate Intrinsic Clearance (

Tier 1: Microsomal Stability Assay

This assay provides the primary readout for metabolic stability (

Protocol:

-

System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg/mL protein concentration.

-

Substrate: Incubate test compound at 1

M (to ensure linear kinetics and avoid enzyme saturation). -

Cofactor: Initiate reaction with NADPH (1 mM).

-

Timepoints: 0, 5, 15, 30, and 45 minutes.

-

Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin or Tolbutamide).

-

Analysis: LC-MS/MS (MRM mode) to track parent depletion.

Data Interpretation:

| Parameter | Calculation | Stability Classification |

|---|

| Slope (

Tier 2: Metabolite Identification (MetID)

If

Protocol:

-

Incubation: Similar to Tier 1 but at higher concentration (10

M) and longer time (60 min) to generate sufficient metabolite signal. -

Analysis: High-Resolution Mass Spectrometry (HRMS) using instruments like Thermo Q-Exactive or Sciex TripleTOF .

-

Workflow:

-

Full Scan: Detect ions with specific mass shifts (+16 Da for hydroxylation, -14 Da for demethylation, +14 Da for oxidation to carbonyl).

-

MS/MS Fragmentation: Compare fragment ions of parent vs. metabolite to localize the modification.

-

Soft Spot Confirmation: If the +16 Da shift fragment contains the piperidine ring but not the amide side chain, the oxidation is on the ring.

-

Optimization Strategies

When instability is confirmed, use these medicinal chemistry tactics to block the metabolic soft spots identified in Tier 2.

Deuteration (The Kinetic Isotope Effect)

Replacing Hydrogen with Deuterium increases the BDE of the C-H bond, slowing down the rate-limiting abstraction step (Kinetic Isotope Effect, KIE).

-

Strategy: Deuterate the piperidine

-carbons ( -

Expectation: A

ratio of 2-5 indicates that C-H bond breakage is indeed rate-limiting. This is a "quick win" validation tool.

Fluorination

Fluorine is a bioisostere for hydrogen that is metabolically inert and electron-withdrawing.

-

Strategy: Introduce a fluorine atom at the C3 or C4 position of the piperidine ring.

-

Effect: This lowers the electron density of the adjacent amines and

-carbons, making them less attractive to the electrophilic CYP heme. -

Caution: Ensure fluorination does not disrupt the pKa required for target binding.

Steric Blocking & Scaffold Hopping

-

Gem-dimethylation: Adding a gem-dimethyl group at the piperidine C3/C5 positions creates steric bulk that prevents the CYP enzyme from accessing the nitrogen lone pair or the

-carbons. -

Scaffold Hop: Replace the piperidine with a Morpholine (oxygen reduces N-basicity) or a bridged system like Azaspiro[3.3]heptane . These constrained rings are often significantly more stable due to altered geometry and reduced lipophilicity.

Optimization Logic Workflow

The following diagram summarizes the decision-making process for optimizing this scaffold.

Figure 2: Decision tree for optimizing metabolic stability based on MetID results.

References

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s. ACS Medicinal Chemistry Letters. (2011). Detailed mechanisms of N-dealkylation in piperidine scaffolds. Link

-

Coupled electron and proton transfer in the piperidine drug metabolism pathway. Dalton Transactions. (2021). Quantum mechanical insights into the ring contraction and oxidation mechanisms. Link

-

Novel Piperidine-derived Amide sEH Inhibitors with Improved Stability. Bioorganic & Medicinal Chemistry. (2013). Case study on stabilizing piperidine amides via aromatic substitution. Link

-

Morpholine vs. Piperidine Analogs: A Comparative Guide. BenchChem. (2025).[1] Comparative analysis of metabolic stability between piperidine and its isosteres. Link

-

Bicyclic Bioisosteres of Piperidine. Journal of Medicinal Chemistry. (2023). Use of spirocyclic scaffolds to improve metabolic profiles of piperidine drugs.[2] Link

Sources

Application Note: Precision Reductive Amination of N,N-Dimethyl-4-oxopiperidine-1-carboxamide

Executive Summary

This application note details the protocol for the reductive amination of N,N-dimethyl-4-oxopiperidine-1-carboxamide (referred to herein as Compound A ). This piperidone derivative serves as a critical scaffold in medicinal chemistry, particularly for G-protein coupled receptor (GPCR) antagonists and kinase inhibitors, where the dimethylurea moiety provides enhanced metabolic stability and solubility compared to traditional carbamates (e.g., Boc, Cbz).

The focus of this guide is the Sodium Triacetoxyborohydride (STAB) method. This approach is prioritized for its operational simplicity, chemoselectivity, and avoidance of toxic cyanides, making it the industry standard for functionalizing piperidones.

Mechanistic Principles & Strategic Design

The Substrate: N,N-dimethyl-4-oxopiperidine-1-carboxamide

Unlike simple N-benzyl or N-Boc piperidones, Compound A possesses a urea functionality at the N1 position.

-

Stability: The urea linkage is robust against the mild acidic conditions (AcOH) required for imine formation, unlike Boc groups which can be acid-labile.

-

Polarity: The dimethylamide tail increases polarity, often requiring chlorinated solvents (DCM/DCE) or polar aprotic cosolvents (DMF) to maintain solubility of the resulting amine salts.

Reaction Pathway

The reaction proceeds via a stepwise condensation-reduction sequence. STAB is the reagent of choice because it is less basic and sterically more demanding than Sodium Borohydride (

Figure 1: Mechanistic pathway of reductive amination using STAB. The rate-determining step is often the reduction of the iminium species.

Experimental Protocol: The STAB Method

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| Compound A | 1.0 | Electrophile | Dry thoroughly before use. |

| Amine (R-NH₂) | 1.1 – 1.2 | Nucleophile | Use free base if possible. If HCl salt, add 1.0 eq TEA. |

| NaBH(OAc)₃ (STAB) | 1.4 – 1.6 | Reductant | Moisture sensitive; dispense quickly. |

| Acetic Acid (AcOH) | 1.0 – 2.0 | Catalyst | Essential for imine formation; buffers reaction pH. |

| 1,2-Dichloroethane (DCE) | Solvent | 0.1 – 0.2 M | Preferred over DCM for higher boiling point and solubility. |

Step-by-Step Procedure

Step 1: Imine Formation (Pre-complexation)

-

Charge a flame-dried reaction vial with Compound A (1.0 equiv) and the Amine (1.1 equiv).

-

Add 1,2-Dichloroethane (DCE) to achieve a concentration of 0.15 M.

-

Add Acetic Acid (1.0 equiv).

-

Critical Insight: If the amine is sterically hindered or electron-deficient (e.g., an aniline), allow this mixture to stir for 30–60 minutes before adding the reducing agent. This ensures the equilibrium shifts toward the imine.

-

Step 2: Reduction 4. Cool the mixture to 0°C (optional, but recommended for highly reactive amines to prevent dialkylation). 5. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion. 6. Remove the ice bath and allow the reaction to stir at Room Temperature (20–25°C) under nitrogen or argon atmosphere. 7. Monitor: Check reaction progress via LC-MS or TLC after 2 hours. Most reactions complete within 4–16 hours.

Step 3: Work-up & Purification

8. Quench: Slowly add saturated aqueous

Troubleshooting & Optimization

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| No Reaction (Ketone remains) | Steric hindrance or low nucleophilicity of amine. | Increase AcOH to 5 equiv; switch solvent to THF; heat to 40°C. |

| Alcohol Byproduct | Direct reduction of ketone by STAB. | Imine formation was too slow. Pre-stir amine/ketone/acid for 2 hours before adding STAB. |

| Incomplete Conversion | Wet solvent or old STAB reagent. | STAB decomposes in moisture. Use fresh reagent and anhydrous DCE. |

Handling "Difficult" Amines (Weak Nucleophiles)

For electron-deficient anilines or sterically crowded amines where STAB fails:

-

Titanium Isopropoxide Method:

-

Mix Ketone + Amine +

(neat or in minimal THF). -

Stir 12h to force imine formation (drives water out by forming

). -

Dilute with MeOH and reduce with

(cheaper/stronger) or

-

Workflow Visualization

Figure 2: Decision tree for the reductive amination workflow, highlighting the pre-formation step for hindered amines.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi - Chemistry Today, 38(6).

-

BenchChem. (2025).[1][2] "Application Notes and Protocols: Reductive Amination of 4-Piperidone."

-

Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents."

Sources

Application Note: Grignard Addition to N,N-dimethyl-4-oxopiperidine-1-carboxamide

[1]

Executive Summary

This application note details the optimized protocol for the nucleophilic addition of Grignard reagents (

The 4-piperidone scaffold presents specific synthetic challenges, primarily the competition between the desired nucleophilic addition and unwanted enolization due to the acidic

Chemical Background & Mechanistic Insight

Substrate Analysis

The substrate contains two electrophilic sites:

-

C4 Ketone: Highly reactive, hard electrophile.[1] The primary target.

-

N1 Urea (Dimethylcarboxamide): Less reactive due to resonance stabilization from the two nitrogen atoms.

Chemo-selectivity Strategy: By controlling temperature (

The Enolization Problem

4-Piperidones possess acidic

-

Path A (Desired): Nucleophilic attack at

-

Path B (Undesired): Deprotonation at

-carbon

Mitigation: Use of low temperatures, non-coordinating solvents (like

Experimental Protocol

Reagents and Equipment

-

Substrate: N,N-dimethyl-4-oxopiperidine-1-carboxamide (Dry,

purity). -

Grignard Reagent: Aryl- or Alkyl-magnesium bromide/chloride (1.2 - 1.5 equiv).[2]

-

Solvent: Anhydrous THF (Tetrahydrofuran) or 2-MeTHF.[2]

-

Quench: Saturated aqueous Ammonium Chloride (

). -

Inert Gas: Argon or Nitrogen (essential).[1]

Step-by-Step Methodology

Phase 1: Preparation (The "Dry" Standard)[1]

-

Glassware Prep: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal temperature probe under vacuum. Backfill with Argon.

-

Substrate Solution: Dissolve N,N-dimethyl-4-oxopiperidine-1-carboxamide (1.0 equiv) in anhydrous THF (

concentration).-

Note: The urea protecting group improves solubility in THF compared to free piperidones.

-

Phase 2: The Reaction[3][5]

-

Cooling: Cool the substrate solution to

(Dry ice/Acetone bath). -

Addition: Add the Grignard reagent (1.2 equiv) dropwise via the addition funnel over 30–45 minutes.

-

Critical Control: Maintain internal temperature below

during addition. A rapid exotherm indicates too fast addition, which promotes side reactions.[1]

-

-

Equilibration: After addition is complete, stir at

for 1 hour. -

Warming: Remove the cooling bath and allow the reaction to warm slowly to

over 2 hours.

Phase 3: Quench and Workup[1][6]

-

Quench: Cool to

. Slowly add saturated aqueous-

Caution: Vigorous gas evolution (alkane formation) may occur if excess Grignard is present.[1]

-

-

Extraction: Dilute with EtOAc. Separate layers. Extract aqueous layer

with EtOAc. -

Wash: Wash combined organics with Brine, dry over

, filter, and concentrate.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the critical decision nodes in the synthesis.

Figure 1: Reaction logic flow demonstrating the competition between nucleophilic addition (green path) and enolization (red path).[2][1]

Troubleshooting & Optimization

Data Summary: Common Failure Modes

| Observation | Probable Cause | Corrective Action |

| Recovered Starting Material | Enolization occurred (Grignard acted as base).[2] | Lower reaction temp to |

| Low Yield + Biaryl formation | Wurtz coupling in Grignard prep.[6] | Prepare Grignard more slowly; use commercially titrated reagents. |

| Secondary Alcohol formed | Use a Grignard without | |

| No Reaction | "Wet" Grignard or inactive Mg surface. | Flame dry glassware; activate Mg with |

The "Cerium Boost" (Advanced Protocol)

If enolization remains a problem (yield

-

Dry

at -

Suspend

in THF and stir for 2 hours. -

Add Grignard to the

suspension at -

Add the piperidone substrate. Mechanism: Organocerium reagents are more nucleophilic and less basic than organomagnesiums, drastically reducing enolization.[1]

References

-

Substrate Identification: PubChem. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (Analogous Chemistry).[2] National Library of Medicine. [Link][1]

-

General Grignard Mechanism: Organic Chemistry Portal. Grignard Reaction.[3][4][5][6][7][8][9][Link][1]

-

Organocerium Modification: Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society. (Classic method reference for enolization suppression).[1]

Sources

- 1. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | C12H21NO3 | CID 22278899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. praxilabs.com [praxilabs.com]

- 8. Grignard reaction - Wikipedia [en.wikipedia.org]

- 9. Grignard Reaction [organic-chemistry.org]

Application Note: Strategic Coupling of N,N-Dimethyl-4-oxopiperidine-1-carboxamide in Drug Design

Executive Summary & Strategic Profile

N,N-dimethyl-4-oxopiperidine-1-carboxamide (CAS: 160352-64-9) represents a "privileged scaffold" in modern medicinal chemistry. Unlike transient protecting groups (e.g., N-Boc, N-Cbz), the dimethylurea moiety at the N1 position often serves as a permanent pharmacophore, imparting metabolic stability, improved solubility, and hydrogen-bond accepting capability to the final drug candidate.

This guide focuses on the coupling reagents required to functionalize the C4-ketone position. In drug design, this molecule is primarily used as a core scaffold to generate:

-

Substituted Amines (via Reductive Amination) – Common in GPCR ligands (e.g., CGRP antagonists, Opioids).

-

Spirocycles (via Condensation) – Common in neurokinin antagonists.

-

Alkylidenes (via Wittig/HWE) – Linkers for fragment-based design.

Reaction Landscape & Decision Matrix

The choice of reagent depends entirely on the nucleophile (amine vs. carbon) and the steric environment.

Figure 1: Strategic decision tree for coupling reactions at the C4 position. Select reagents based on the desired downstream scaffold.

Protocol A: Reductive Amination (The Gold Standard)

The most frequent application of this reagent is coupling with primary or secondary amines to form 4-aminopiperidine derivatives.

Reagent Selection Guide

| Reagent | Specificity | Toxicity | Use Case |

| STAB (Sodium Triacetoxyborohydride) | High | Low | Standard. Best for primary/secondary amines. Tolerates acid-sensitive groups.[1] |

| Ti(OiPr)₄ + NaBH₄ | Very High | Low | Difficult Cases. Essential for electron-deficient anilines or hindered amines. |

| NaCNBH₃ | Medium | High (HCN) | Legacy. Avoid unless STAB fails. Requires strict pH control (pH 6). |

Detailed Workflow: The STAB Protocol

Use this for standard coupling of benzylamines, aliphatic amines, or electron-rich anilines.

Materials:

-

Substrate: N,N-dimethyl-4-oxopiperidine-1-carboxamide (1.0 equiv)

-

Amine Partner (1.1 – 1.2 equiv)

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure:

-

Imine Pre-equilibrium: In a flame-dried flask under N₂, dissolve the piperidone derivative (1.0 equiv) and the amine (1.2 equiv) in DCE (0.1 M concentration).

-

Activation: Add Glacial AcOH (1.0 equiv). Stir at room temperature for 30–60 minutes. Note: This protonates the ketone/hemiaminal, accelerating iminium formation.

-

Reduction: Cool to 0°C (optional, often run at RT). Add STAB (1.5 equiv) portion-wise over 10 minutes.

-

Why STAB? It is sterically bulky and electron-deficient, meaning it reduces the protonated iminium ion much faster than the ketone, preventing the formation of the 4-hydroxy byproduct.

-

-

Monitoring: Stir for 2–16 hours. Monitor via LCMS (Look for M+1 of product; disappearance of ketone peak).

-

Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose boron complexes.

-

Workup: Extract with DCM (3x). Wash combined organics with brine.[2] Dry over Na₂SO₄.[3]

Protocol B: Titanium-Mediated Coupling (The "Hard" Coupling)

Use this when the amine is weakly nucleophilic (e.g., electron-poor anilines, sulfonyl amines) or sterically crowded.

Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine species which is otherwise unfavorable.

Figure 2: The Titanium(IV) Isopropoxide mechanism forces imine formation prior to reduction.

Step-by-Step Procedure:

-

Complexation: Combine piperidone (1.0 equiv) and amine (1.0–1.2 equiv) in neat Ti(OiPr)₄ (approx. 2.0 equiv) or in minimal dry THF.

-

Incubation: Stir under N₂ for 6–12 hours. The solution often becomes viscous.

-

Checkpoint: The disappearance of the carbonyl stretch in IR (approx 1715 cm⁻¹) indicates imine formation.

-

-

Dilution: Dilute with dry MeOH or EtOH.

-

Reduction: Add NaBH₄ (1.5 equiv) carefully (exothermic). Stir for 2 hours.

-

Hydrolysis (Critical): Quench by adding 1N NaOH or water. A white precipitate (TiO₂) will form. Filter through Celite to remove the titanium salts before extraction.

Protocol C: Wittig Olefination

Used to install carbon linkers or exocyclic double bonds.

Reagents:

-

Phosphonium salt (e.g., Methyltriphenylphosphonium bromide).

-

Base: KHMDS or KOtBu (Strong bases are required; NaH is often too slow for hindered ketones).

Procedure:

-

Suspend phosphonium salt (1.2 equiv) in dry THF at 0°C.

-

Add KHMDS (1.2 equiv) dropwise. Solution turns yellow/orange (Ylide formation). Stir 30 mins.

-

Add N,N-dimethyl-4-oxopiperidine-1-carboxamide (1.0 equiv) in THF.

-

Warm to RT and stir.

-

Note: The urea group is stable to these bases, unlike esters or simple amides which might hydrolyze or undergo Claisen-type condensations.

Troubleshooting & Optimization (Self-Validating System)

| Observation | Diagnosis | Corrective Action |

| Low Conversion (STAB) | Imine formation is slow. | Add molecular sieves (4Å) to trap water. Increase AcOH to 2.0 equiv. |

| Alcohol Byproduct (4-OH) | Direct ketone reduction. | Switch to Protocol B (Ti-mediated) . Ensure STAB is added after imine formation time.[4] |

| Dialkylation | Primary amine reacting twice. | Use excess amine (2-3 equiv) or switch to reductive amination with a ketone (this substrate) and a secondary amine. |

| Emulsion during Workup | Urea surfactant effect. | Saturate aqueous layer with NaCl. Use CHCl₃/iPrOH (3:1) for extraction.[2][5] |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

-

Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines."[5][6] Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2532. Link

-

BenchChem. "Reductive Amination of 4-Piperidone with Aniline: Protocols and Applications."[7] BenchChem Application Notes, 2025. Link

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. designer-drug.com [designer-drug.com]

- 6. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

Technical Support Center: Navigating the Hydrolytic Instability of Carboxamides in Acidic Environments

Welcome to our dedicated resource for researchers, scientists, and drug development professionals grappling with the hydrolytic instability of the carboxamide (amide) functional group under acidic conditions. This guide is designed to provide not only a deep understanding of the underlying chemical principles but also practical, field-tested solutions to common experimental challenges. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve issues related to amide bond cleavage, ensuring the integrity and success of your research and development endeavors.

Frequently Asked Questions (FAQs)

Here, we address the fundamental questions surrounding the acid-catalyzed hydrolysis of amides, providing concise answers grounded in established chemical principles.

Q1: Why is the carboxamide bond susceptible to hydrolysis in acidic conditions?

The stability of the amide bond is largely due to resonance between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond and makes the carbonyl carbon less electrophilic.[1] However, under acidic conditions, this stability can be compromised. The reaction is catalyzed by acid and involves the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[2][3] This activation facilitates the nucleophilic attack by a water molecule, initiating the hydrolytic cleavage.[4] Although amides are generally more resistant to hydrolysis than esters, heating with aqueous acid for a prolonged period can lead to their cleavage.[5][6]

Q2: What is the detailed mechanism of acid-catalyzed amide hydrolysis?

The acid-catalyzed hydrolysis of an amide is a multi-step process that ultimately yields a carboxylic acid and an amine (or its protonated ammonium salt form).[3]

// Nodes Amide [label="Amide\n(R-CO-NR'R'')", fillcolor="#F1F3F4", fontcolor="#202124"]; ProtonatedAmide [label="Protonated Amide\n(Oxygen Protonated)", fillcolor="#FBBC05", fontcolor="#202124"]; TetrahedralIntermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; ProtonatedIntermediate [label="Protonated Intermediate\n(Nitrogen Protonated)", fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Carboxylic Acid + Ammonium Ion\n(R-COOH + HNR'R''+)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Amide -> ProtonatedAmide [label="+ H₃O⁺\n- H₂O", color="#4285F4"]; ProtonatedAmide -> TetrahedralIntermediate [label="+ H₂O", color="#4285F4"]; TetrahedralIntermediate -> ProtonatedIntermediate [label="+ H₃O⁺\n- H₂O", color="#4285F4"]; ProtonatedIntermediate -> Products [label="- H₂O", color="#EA4335"]; }

Figure 1: Mechanism of Acid-Catalyzed Amide Hydrolysis.

The key steps are as follows:

-

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen by an acid (e.g., H₃O⁺). This step is favored over nitrogen protonation because the lone pair on the nitrogen is involved in resonance.[3] Protonation makes the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[4]

-

Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen of the amide group. This converts the amino group into a better leaving group (an amine).[3]

-

Elimination of the Leaving Group: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, leading to the departure of the neutral amine molecule.

-

Deprotonation: The resulting protonated carbonyl is deprotonated by a water molecule or the released amine to form the final carboxylic acid product and regenerate the acid catalyst. The released amine is protonated in the acidic medium to form an ammonium salt.[3]

Q3: What factors influence the rate of acid-catalyzed amide hydrolysis?

Several structural and environmental factors can affect the rate of amide hydrolysis:

-

Electronic Effects: Electron-donating groups on the acyl portion can sometimes accelerate hydrolysis, as seen in certain N-acylated amino acid amides where an electron-rich aromatic acyl group promotes cleavage.[7][8][9] Conversely, electron-withdrawing groups on the nitrogen substituent can increase the partial positive charge on the carbonyl carbon, potentially making it more susceptible to nucleophilic attack.

-

Steric Hindrance: Increasing steric bulk around the amide bond can hinder the approach of the water nucleophile, thereby slowing down the rate of hydrolysis.[10]

-

Ring Strain: Cyclic amides (lactams), especially those in strained ring systems (e.g., β-lactams), are significantly more susceptible to hydrolysis than their acyclic counterparts due to ring strain that is relieved upon cleavage.[6][11]

-

Temperature: Like most chemical reactions, the rate of amide hydrolysis increases with temperature.[6] Therefore, heating is often employed to drive the reaction to completion in a reasonable timeframe.[5]

-

Acid Concentration and Strength: The rate of hydrolysis is dependent on the concentration and strength of the acid catalyst.

Q4: How can I strategically modify a molecule to improve the stability of an amide bond under acidic conditions?

In drug development and materials science, enhancing amide bond stability is a common goal. Here are some effective strategies:

-

Introduce Steric Hindrance: Flanking the amide bond with bulky substituents can sterically shield the carbonyl carbon from nucleophilic attack.[10]

-

Electronic Modulation: While context-dependent, replacing an amide with a less reactive isostere can be a viable strategy. For instance, carbamates have been used to mitigate amide hydrolysis while maintaining necessary biological interactions.[10]

-

Bioisosteric Replacement: In some cases, replacing the amide bond with a non-hydrolyzable mimic that retains the desired biological activity can be the most effective approach.

Troubleshooting Guides

This section provides practical solutions to specific problems you might encounter during your experiments.

Problem 1: My compound, which contains an amide, is degrading in my acidic mobile phase during HPLC analysis, leading to inconsistent peak areas and the appearance of new peaks.

| Potential Cause | Troubleshooting Steps |

| Acid-catalyzed hydrolysis on-column or in the autosampler. | 1. Reduce Acid Concentration: If possible, lower the concentration of the acid (e.g., trifluoroacetic acid, formic acid) in your mobile phase. |

| 2. Use a Weaker Acid: Consider switching to a weaker acid if it provides adequate peak shape and retention. | |

| 3. Lower the Column Temperature: If your HPLC system has a temperature-controlled column compartment, reducing the temperature can significantly slow down the rate of hydrolysis. | |

| 4. Minimize Sample Residence Time: Prepare samples immediately before analysis and minimize the time they spend in the autosampler. | |

| 5. pH Adjustment: If compatible with your analysis, adjust the mobile phase pH to a less acidic value where your compound is more stable. |

Problem 2: I am performing a reaction in an acidic medium, and I suspect my amide-containing starting material or product is degrading.

| Potential Cause | Troubleshooting Steps |

| Hydrolysis due to prolonged exposure to acidic conditions and/or elevated temperatures. | 1. Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to identify the formation of hydrolysis byproducts (the corresponding carboxylic acid and amine).[12] |

| 2. Temperature Control: If the reaction allows, perform it at a lower temperature to minimize the rate of hydrolysis. | |

| 3. Reaction Time Optimization: Determine the minimum reaction time required for the desired transformation to avoid unnecessary exposure to the acidic environment. | |

| 4. Choice of Acid: If the reaction chemistry permits, explore the use of a milder acid catalyst. | |

| 5. Work-up Procedure: Promptly neutralize the acidic reaction mixture during work-up to prevent further degradation of the desired product. |

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for assessing and quantifying amide bond stability.

Protocol 1: pH-Dependent Stability Assessment of an Amide-Containing Compound

This protocol outlines a systematic approach to determine the stability of your compound across a range of pH values.[12]

// Nodes Start [label="Start:\nPrepare Buffers & Stock Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at Constant Temperature\n(e.g., 37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Timepoints [label="Sample at Time Points\n(0, 2, 4, 8, 24, 48h)", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench Reaction\n(e.g., add cold ACN)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze by LC-MS/HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Plot % Remaining vs. Time\nCalculate Half-life", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Incubate [label="Dilute stock into buffers"]; Incubate -> Timepoints; Timepoints -> Quench; Quench -> Analyze; Analyze -> Data; }

Figure 2: Workflow for pH-Dependent Stability Assessment.

Materials:

-

Your amide-containing compound

-

A series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9)

-

A suitable organic solvent for your compound (e.g., DMSO, ethanol)

-

Incubator or water bath

-

HPLC or LC-MS system

Procedure:

-

Buffer Preparation: Prepare a set of buffers at various pH values. Ensure the buffer components will not interfere with your analytical method.

-

Stock Solution Preparation: Prepare a concentrated stock solution of your compound in a suitable organic solvent.

-

Incubation: Dilute the stock solution into each of the prepared buffers to a final, known concentration (e.g., 10 µM).

-

Time Points: Incubate the solutions at a constant, controlled temperature (e.g., 37°C). At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Sample Quenching: Immediately quench the hydrolysis reaction in the collected aliquots. A common method is to add an equal volume of cold acetonitrile.

-

Analysis: Analyze the quenched samples using a validated HPLC or LC-MS method to quantify the amount of the parent compound remaining.

-

Data Analysis: For each pH, plot the percentage of the remaining parent compound as a function of time. From this data, you can determine the degradation rate constant and the half-life (t½) of your compound at each pH.

Protocol 2: Qualitative Test for Amide Hydrolysis

This simple protocol can be used to quickly determine if an unknown compound is an amide by detecting the release of ammonia or an amine upon hydrolysis.[13][14][15]

Materials:

-

Sample suspected of being an amide

-

6 M Sulfuric Acid (H₂SO₄)

-

Test tube

-

Boiling water bath

-

Moist pH paper or red litmus paper

Procedure:

-

Dissolve a small amount (approx. 0.5 g) of the sample in 5 mL of 6 M H₂SO₄ in a large test tube.

-

Heat the solution in a boiling water bath for 5-10 minutes.

-

Carefully hold a strip of moist pH paper or red litmus paper near the mouth of the test tube without touching the sides.

-

Observation: If the compound is a primary amide, ammonia (NH₃) will be released upon hydrolysis and subsequent neutralization of the ammonium salt. The ammonia gas will turn the moist red litmus paper blue or indicate a basic pH on the pH paper. For secondary or tertiary amides, the corresponding volatile amine may be released, which is also basic.

References

-

Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

-

Organic Chemistry. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. Retrieved from [Link]

-

Kallies, B., & Mitzner, R. (2000). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 104(41), 9683–9689. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

-

Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

Fairlie, D. P., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(9), 4219-4232. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]

-

Ghosh, A. K., et al. (2020). Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. Journal of Medicinal Chemistry, 63(15), 8217-8232. Retrieved from [Link]

-

Quora. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters?. Retrieved from [Link]

-

Fairlie, D. P., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(9), 4219-4232. Retrieved from [Link]

-

Clark, J. (2023, January 22). The Hydrolysis of Amides. Chemistry LibreTexts. Retrieved from [Link]

-

Fairlie, D. P., et al. (2014). Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. PubMed. Retrieved from [Link]

-

ResearchGate. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Retrieved from [Link]

-

Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

-

A chemical rationale of drug stability and degradation- An insightful approach. (n.d.). Retrieved from [Link]

-

Clark, J. (n.d.). the hydrolysis of amides. Chemguide. Retrieved from [Link]

-

FTLOScience. (2022, November 26). Preventing Chemical Degradation of Drug Products. Retrieved from [Link]

-

Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

-

Sharma, N. K., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, 5(40), 25867–25878. Retrieved from [Link]

-

Analytical Methods. (n.d.). Determination of amide herbicides in food by salting-out vortex-assisted dispersive liquid–liquid microextraction coupled with gas chromatography-tandem mass spectrometry. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (2020, October 1). (PDF) Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β‑Troponylhydrazino Acid. Retrieved from [Link]

-

Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). Retrieved from [Link]

-

Seeberger, P. H., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 27(54), 13467-13486. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. Khan Academy [khanacademy.org]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]

- 7. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. moorparkcollege.edu [moorparkcollege.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

A Comparative Guide to the FTIR Spectral Analysis of Ketone and Amide Bands in N,N-dimethyl-4-oxopiperidine-1-carboxamide

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of N,N-dimethyl-4-oxopiperidine-1-carboxamide, a molecule of significant interest in medicinal chemistry and drug development. By dissecting its key vibrational frequencies, we demonstrate how FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for structural elucidation.[1][2] We will focus on the distinct carbonyl (C=O) stretching vibrations of the cyclic ketone and the tertiary amide functionalities, comparing them with simpler reference compounds to illuminate the structural and electronic factors that govern their spectral positions.

Theoretical Foundation: The Vibrational Language of Carbonyls

The position of the carbonyl stretching band in an infrared spectrum is exquisitely sensitive to its molecular environment. The fundamental frequency of a bond's vibration is primarily determined by the bond's strength (force constant) and the masses of the connected atoms. For C=O bonds, several factors modulate this frequency, making FTIR a powerful diagnostic tool.

-

Inductive Effects: Electron-donating alkyl groups slightly weaken the C=O bond, lowering its stretching frequency.[3]

-

Ring Strain: Incorporating a carbonyl group into a small ring (<6 atoms) forces the internal C-(C=O)-C bond angle to decrease from the ideal 120°. This increases the s-character of the C=O bond, strengthening it and significantly increasing the stretching frequency.[4][5] A six-membered ring, as found in our target molecule, represents a baseline with minimal ring strain, and its ketone C=O stretch is similar to that of acyclic ketones.[3][4][5]

-

Resonance: This is a dominant effect, particularly in amides. The lone pair of electrons on the adjacent nitrogen atom can be delocalized into the carbonyl group. This resonance reduces the double-bond character of the C=O bond, thereby weakening it and causing a substantial decrease in its stretching frequency compared to ketones.[6] For tertiary amides, the resulting "Amide I" band is a strong, characteristic absorption found in the 1630-1680 cm⁻¹ region.[6][7][8]

The subject of our analysis, N,N-dimethyl-4-oxopiperidine-1-carboxamide, uniquely contains two distinct carbonyl groups within one structure: a six-membered cyclic ketone and a tertiary amide. FTIR spectroscopy allows us to resolve and identify both.

Below is the molecular structure of N,N-dimethyl-4-oxopiperidine-1-carboxamide, with its two key functional groups highlighted.

Caption: Molecular structure of N,N-dimethyl-4-oxopiperidine-1-carboxamide.

Experimental Protocol: High-Fidelity Spectral Acquisition via ATR-FTIR

To ensure data integrity and reproducibility, the Attenuated Total Reflectance (ATR) sampling technique is recommended. ATR-FTIR is a modern, non-destructive method that requires minimal sample preparation and is less susceptible to issues like particle size effects seen in KBr pellets.[9][10]

Step-by-Step Protocol

-

Instrument Preparation:

-

Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines (typically 30-60 minutes).

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the ATR crystal (e.g., diamond or germanium) surface.

-

Wipe the crystal with a lint-free swab dampened with a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment and instrument response, which will be subtracted from the sample spectrum.

-

Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small amount (typically 1-5 mg) of the solid N,N-dimethyl-4-oxopiperidine-1-carboxamide powder onto the center of the ATR crystal.

-

Lower the ATR press arm and apply consistent pressure to ensure firm contact between the sample and the crystal surface. Insufficient contact is a primary source of poor-quality spectra.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

-

-

Post-Measurement Cleanup:

-

Retract the press arm, remove the bulk of the sample powder, and clean the ATR crystal as described in Step 2 to prepare for the next measurement.

-

Caption: Experimental workflow for ATR-FTIR analysis.

Comparative Spectral Analysis

To properly interpret the spectrum of N,N-dimethyl-4-oxopiperidine-1-carboxamide, we compare its key C=O stretching frequencies to those of two well-characterized reference compounds: Cyclohexanone (for the ketone) and N,N-dimethylacetamide (for the tertiary amide).

| Compound | Carbonyl Type | Typical C=O Stretch (cm⁻¹) | Key Influencing Factor(s) |

| Cyclohexanone | 6-Membered Ketone | ~1715[3][5] | Baseline (minimal ring strain, inductive effect) |

| N,N-dimethylacetamide | Tertiary Amide | ~1650[6] | Strong resonance effect from nitrogen lone pair |

| N,N-dimethyl-4-oxopiperidine-1-carboxamide | Ketone | ~1715-1720 | 6-membered ring, similar environment to cyclohexanone |

| N,N-dimethyl-4-oxopiperidine-1-carboxamide | Amide I | ~1640-1650 | Strong resonance effect, similar to other tertiary amides |

Interpretation of Spectral Data

-

The Ketone C=O Stretch (~1715-1720 cm⁻¹): The carbonyl group at the 4-position of the piperidine ring is expected to absorb very close to 1715 cm⁻¹, the characteristic value for cyclohexanone.[3][5] This confirms it behaves as a standard, saturated six-membered cyclic ketone with negligible ring strain. The presence of the amide group elsewhere in the molecule has a minimal electronic effect on the ketone due to the separation by saturated carbon atoms.

-

The Amide I C=O Stretch (~1640-1650 cm⁻¹): The C=O stretch of the N,N-dimethylcarboxamide group appears at a significantly lower frequency. This "Amide I" band's position is dictated by the strong resonance between the nitrogen lone pair and the carbonyl double bond.[6][7] This delocalization of electrons reduces the C=O bond order, shifting its absorption to a lower wavenumber, in a region typical for tertiary amides.[6] The ~70 cm⁻¹ difference between the ketone and amide peaks provides a clear and unambiguous spectral window to distinguish the two functional groups.

Caption: Comparison of ketone and amide C=O vibrational frequencies.

Conclusion

The FTIR analysis of N,N-dimethyl-4-oxopiperidine-1-carboxamide powerfully demonstrates the diagnostic capability of vibrational spectroscopy. The spectrum clearly resolves two distinct carbonyl absorptions, separated by approximately 70 cm⁻¹.

-

The peak near 1715 cm⁻¹ is unequivocally assigned to the ketone C=O stretch , its position benchmarked against cyclohexanone, confirming a low-strain, six-membered ring environment.

-

The strong absorption near 1645 cm⁻¹ is assigned to the Amide I band of the tertiary carboxamide group, with its lower frequency being a direct consequence of electronic resonance.

This comparative approach, grounded in the fundamental principles of molecular vibrations, allows researchers and drug development professionals to rapidly confirm molecular identity, verify the integrity of functional groups, and gain insight into the electronic structure of complex molecules. FTIR spectroscopy remains an indispensable first-line analytical technique in modern chemical and pharmaceutical science.

References

- Selvaraj, A., & A. Savarimuthu. (2015). Vibrational Spectra and Structural Properties of 2,2,6,6-Tetramethyl Piperidone by Density Functional Theory.

-

Unknown Author. (n.d.). Carbonyl - compounds - IR - spectroscopy. SlidePlayer. Retrieved from [Link]

-

Gable, K. (2018). Carbonyl Stretching Vibrations. Oregon State University. Retrieved from [Link]

-

Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. Retrieved from [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments. Retrieved from [Link]

-

Gele, A., et al. (2019). Frequency distribution of the amide-I vibration sorted by residues in Amyloid fibrils revealed by 2D-IR measurements and simulations. PubMed Central. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Wang, L., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PubMed Central. Retrieved from [Link]

-

Wang, L., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved from [Link]

-

Kim, T., et al. (2023). True Origin of Amide I Shifts Observed in Protein Spectra Obtained with Sum Frequency Generation Spectroscopy. The Journal of Physical Chemistry Letters. Retrieved from [Link]

-

Scott, D. W., & Crowder, G. A. (1967). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. Retrieved from [Link]

-

Assi, R. A. (2017). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Anais da Academia Brasileira de Ciências. Retrieved from [Link]

-

Singh, S., et al. (2023). Ultrafast NH and CH Vibrational Dynamics in Hydrogen-Bonded 2-Pyrrolidinone. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR transmittance spectra of the as-synthesized samples: TGD (blue...). Retrieved from [Link]

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

-

Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Retrieved from [Link]

-

Adams, G., et al. (2020). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. PubMed Central. Retrieved from [Link]

-

Kiefer, J., Ghahi, H. H., & Rullich, C. C. (2022). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. American Pharmaceutical Review. Retrieved from [Link]

-